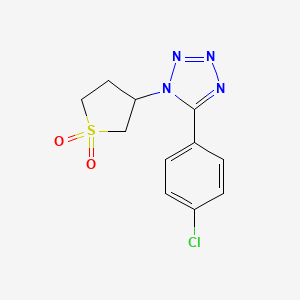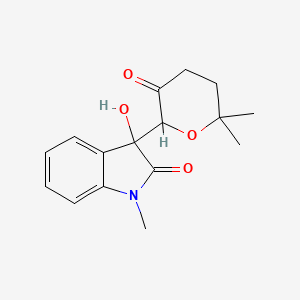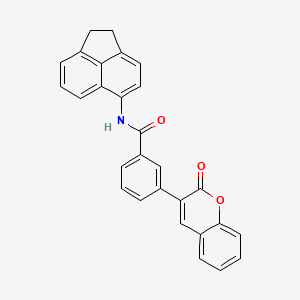
5-(4-chlorophenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-tetrazole
Übersicht
Beschreibung
5-(4-chlorophenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-tetrazole is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as CCT018159, and it has been found to have a range of interesting properties that make it a valuable tool for researchers in various fields.
Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Docking
5-(4-chlorophenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-tetrazole has been the subject of various studies focusing on its structural analysis and potential biological activity. X-ray crystallography has been used to determine the precise structure of this compound and related derivatives, revealing their crystallization in specific space groups and providing detailed insight into their molecular geometry. Such structural elucidations are crucial for understanding the compound's interactions at the molecular level, especially its orientation and interaction within biological targets like enzymes. For instance, molecular docking studies aim to predict the compound's orientation within the active site of specific enzymes, such as cyclooxygenase-2 (COX-2), to evaluate its potential as an inhibitor and understand its mechanism of action (Al-Hourani et al., 2015).
Electronic and Structural Analysis
The compound's electronic properties and structural geometry have also been a focus, utilizing techniques like density functional theory (DFT) to predict vibrational frequencies, molecular orbitals, and other electronic characteristics. These studies provide insights into the molecule's stability, reactivity, and potential applications, not just in biological systems but also in materials science and chemistry. For example, analysis of this compound and similar compounds has contributed to a deeper understanding of their electronic structures, which is vital for designing new chemical entities with specific applications (Kerru et al., 2019).
Reactivity and Electron Attachment
Research into the electron-induced reactivity of tetrazoles, including 5-(4-chlorophenyl)-1H-tetrazole, has revealed interesting aspects of their chemistry. Studies using electron monochromators and mass spectrometry have detailed how these compounds interact with electrons, undergoing dissociative electron attachment and forming various anion products. Such processes are influenced by the molecular structure, indicating potential applications in understanding and manipulating chemical reactions at the electronic level (Luxford et al., 2021).
Antimicrobial Applications
There has been exploration into the synthesis of derivatives from this compound for antimicrobial purposes. By modifying the compound through various chemical reactions, researchers aim to enhance its biological activity and evaluate its efficacy against bacterial and fungal strains. Such studies contribute to the search for new antimicrobial agents that can combat resistant pathogens, highlighting the compound's versatility beyond its chemical properties (Sah et al., 2014).
Eigenschaften
IUPAC Name |
3-[5-(4-chlorophenyl)tetrazol-1-yl]thiolane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2S/c12-9-3-1-8(2-4-9)11-13-14-15-16(11)10-5-6-19(17,18)7-10/h1-4,10H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUZPESYQHMTFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=NN=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS*,6aR*)-5-(1,3-benzothiazol-2-yl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4063399.png)

![2-biphenylyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate](/img/structure/B4063406.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)propanamide](/img/structure/B4063407.png)

![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4063424.png)
![2-{4-[(1-adamantylamino)methyl]-2-bromo-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4063430.png)
![N-(4-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]butanamide](/img/structure/B4063438.png)


![N-(4-bromophenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide](/img/structure/B4063459.png)

acetic acid](/img/structure/B4063478.png)
![2-[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4063488.png)
